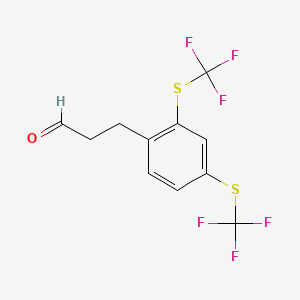![molecular formula C12H13NO B14776527 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound contains a benzaldehyde moiety attached to a 3-azabicyclo[3.1.0]hexane ring system. The presence of both aromatic and bicyclic structures in a single molecule makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the 3-azabicyclo[3.1.0]hexane ring system through cyclization reactions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a key step in synthesizing similar bicyclic compounds . The benzaldehyde moiety can then be introduced through subsequent reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency.
化学反应分析
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid.
Reduction: Formation of 4-(3-azabicyclo[3.1.0]hexan-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been studied as dual inhibitors of TYK2 and JAK1, which are involved in cytokine receptor signaling .
相似化合物的比较
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1.
3-Azabicyclo[3.1.0]hexane derivatives: Used in drug design and exhibit various biological activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a 3-azabicyclo[3.1.0]hexane ring system. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
4-(3-azabicyclo[3.1.0]hexan-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO/c14-8-9-1-3-12(4-2-9)13-6-10-5-11(10)7-13/h1-4,8,10-11H,5-7H2 |
InChI 键 |
ODXGTKIROVVQMS-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1CN(C2)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


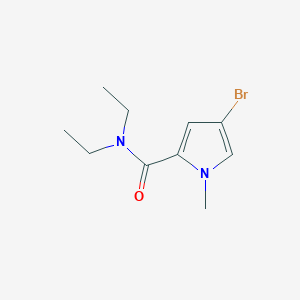

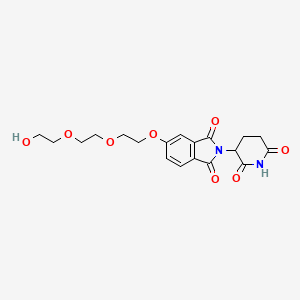

![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)
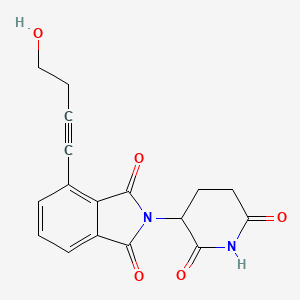

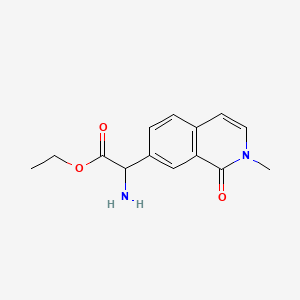
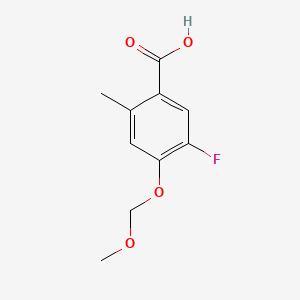
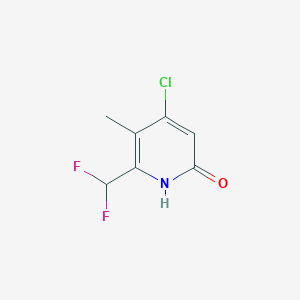
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)
